Fenticonazole nitrate

Catalog No.
S527918
CAS No.
73151-29-8
M.F
C24H21Cl2N3O4S
M. Wt
518.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenticonazole nitrate

CAS Number

73151-29-8

Product Name

Fenticonazole nitrate

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid

Molecular Formula

C24H21Cl2N3O4S

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)

InChI Key

FJNRUWDGCVDXLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]

Synonyms

1-(2,4-dichloro-beta-((p-(phenylthio)benzyl)oxy)phenethyl)imidazole, Fenizolan, fenticonazole, fenticonazole mononitate, Laurimic, Lomexin, Micofulvin, Rec 15-1476, Terlomexin

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]

Fenticonazole nitrate is an imidazole antifungal compound primarily used for the topical treatment of fungal infections, particularly vulvovaginal candidiasis. It exhibits a broad spectrum of antifungal activity against various pathogens, including Candida albicans and dermatophytes, as well as antibacterial and antiparasitic effects against organisms such as Trichomonas vaginalis . The chemical structure of fenticonazole nitrate includes a thioether group and a dichlorophenyl moiety, contributing to its biological efficacy .

Fenticonazole nitrate acts as an antifungal agent by inhibiting the enzyme lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway [, ]. Ergosterol is a vital component of the fungal cell membrane. By inhibiting its production, fenticonazole nitrate disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death [].

Fenticonazole nitrate is generally well-tolerated with minimal side effects, which may include mild burning, stinging, or irritation at the application site [, ]. However, some case studies report allergic reactions to fenticonazole nitrate [].

Antifungal Activity

  • Mechanism of action: Fenticonazole works by disrupting the fungal cell membrane by inhibiting ergosterol biosynthesis []. This essential component of the fungal membrane is crucial for maintaining its integrity and function.
  • Spectrum of activity: Research demonstrates fungicidal and fungistatic effects against various fungal species, including Candida albicans, the most common cause of vulvovaginal candidiasis [, ]. Additionally, some studies suggest activity against bacterial vaginosis and mixed infections [].

Drug Delivery Systems

  • Novel formulations: Research efforts are exploring novel drug delivery systems to improve the efficacy and delivery of fenticonazole. For instance, studies on trans-novasomes, a type of carrier system, showed promising results in enhancing the topical delivery of fenticonazole for treating tinea corporis (ringworm) [].

Comparative Studies

  • Efficacy and safety: Clinical trials comparing fenticonazole with other antifungal medications like clotrimazole have shown comparable efficacy and tolerability in treating vulvovaginal candidiasis. This research helps establish fenticonazole as a potential alternative treatment option.

Future Research Directions

  • Broader applications: Beyond its current use for vulvovaginal infections and dermatomycoses, fenticonazole's antifungal activity warrants further research to explore its potential against other fungal infections.
  • Combination therapies: Studies investigating the combination of fenticonazole with other drugs or therapies for treating resistant fungal infections or exploring synergistic effects could be another avenue for future research.
, including:

  • Oxidation: This involves the use of oxidizing agents to convert fenticonazole into its oxidized derivatives.
  • Reduction: Reduction reactions can yield various reduced derivatives using appropriate reducing agents.
  • Substitution: Substitution reactions with halogens or other nucleophiles can produce substituted fenticonazole derivatives .

These reactions play a significant role in modifying the compound's properties and enhancing its therapeutic potential.

The primary mechanism of action of fenticonazole nitrate is through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and subsequent cell necrosis. Fenticonazole inhibits the enzyme cytochrome P450, which is essential for converting lanosterol to ergosterol. Additionally, it alters the cytoplasmic membrane and inhibits protease release in Candida albicans .

Pharmacokinetics

Fenticonazole is typically administered topically, resulting in minimal systemic absorption. Its local application allows for concentrated antifungal activity at the site of infection while reducing systemic side effects .

The synthesis of fenticonazole nitrate involves a multi-step process beginning with thiophenol and para-aminobenzoic acid. The synthesis typically consists of seven reaction steps that yield the final product with a relatively high yield . Key steps include:

  • Formation of an intermediate from thiophenol.
  • Reaction with para-aminobenzoic acid.
  • Subsequent modifications leading to the final imidazole structure.

This method is crucial for producing fenticonazole in sufficient quantities for pharmaceutical applications.

Fenticonazole nitrate is predominantly used in treating:

  • Vulvovaginal candidiasis: Administered as vaginal pessaries or creams.
  • Topical fungal infections: Available in cream or solution forms for skin applications.
  • Antibacterial treatments: Effective against bacteria associated with secondary infections in fungal conditions .

Its versatility makes it a valuable agent in dermatological and gynecological practices.

Studies have indicated that fenticonazole may interact with various biological pathways, particularly those involved in ergosterol biosynthesis. It has been shown to affect oxidative stress levels within fungal cells by altering enzyme activities related to peroxidation . Additionally, caution is advised when used alongside latex contraceptives, as intravaginal preparations may compromise their integrity .

Fenticonazole nitrate shares structural and functional similarities with other antifungal agents. Here are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
ClotrimazoleImidazoleInhibits ergosterol biosynthesisBroad-spectrum antifungal activity
MiconazoleImidazoleSimilar mechanism targeting ergosterolAlso effective against some bacteria
KetoconazoleImidazoleInhibits ergosterol synthesisSystemic use; broader antifungal spectrum
ItraconazoleTriazoleInhibits ergosterol biosynthesisEffective against systemic fungal infections

Fenticonazole's unique combination of antifungal, antibacterial, and antiparasitic properties sets it apart from these similar compounds, making it particularly effective for localized infections without significant systemic exposure .

Optimization of Synthetic Routes for Cost-Effective Production

The synthesis of fenticonazole nitrate involves a multi-step process that has undergone significant optimization to achieve cost-effective industrial production [1]. The traditional synthetic route utilizes thiophenol and para-aminobenzoic acid as raw materials, requiring a seven-step reaction sequence to form the final fenticonazole nitrate product [1]. Recent improvements have focused on reducing synthesis costs through the use of inexpensive, readily obtainable reagents and simplified operational procedures [2].

Phase transfer catalysis has emerged as a particularly effective approach for optimizing the synthetic route [2]. This method employs sodium hydroxide as a base in conjunction with readily available reagents, significantly reducing synthesis costs while maintaining operational simplicity [2]. The phase transfer catalysis approach eliminates the need for specialized equipment and offers enhanced suitability for large-scale production compared to traditional methods [2].

Industrial optimization studies have demonstrated that reaction parameters require careful control to maximize yield and minimize costs [9]. The synthesis of 4-phenylmercaptobenzaldehyde, a critical intermediate, achieves optimal yields of 78.3% when conducted at temperatures between 124-128°C using dimethylformamide as the solvent [9]. The reaction typically requires 6 hours for completion, with thin-layer chromatography monitoring using n-hexane and ethyl acetate (10:1 ratio) to determine reaction endpoint [9].

Temperature control represents a crucial optimization parameter, with studies showing that maintaining precise temperature ranges of 124-128°C during the copper-catalyzed coupling reaction maximizes product formation while minimizing side reactions [9]. Catalyst loading optimization has revealed that cuprous iodide at 0.025 equivalents provides optimal catalytic activity without excessive cost burden [9].

Key Intermediates in Multi-Step Synthesis (e.g., 4-Phenylmercaptobenzaldehyde)

The synthesis of fenticonazole nitrate relies on several critical intermediates, with 4-phenylmercaptobenzaldehyde serving as the primary building block [2] [9]. This intermediate is synthesized through a copper-catalyzed coupling reaction between para-bromobenzaldehyde and thiophenol in the presence of cuprous iodide as catalyst [9].

The preparation of 4-phenylmercaptobenzaldehyde follows a standardized protocol utilizing 592 grams of para-bromobenzaldehyde, 360 grams of thiophenol, 480 grams of potassium carbonate, and 16 grams of cuprous iodide in 2000 milliliters of dimethylformamide [9]. The reaction mixture is heated to 124-128°C and maintained for approximately 6 hours until completion [9]. Following reaction completion, the mixture is cooled to 90°C and filtered, with subsequent concentration under reduced pressure at 1720 Pascal and 85°C to recover dimethylformamide [9].

The second key intermediate, 4-phenylmercaptobenzyl alcohol, is obtained through sodium borohydride reduction of the aldehyde precursor [9]. This reduction is conducted at room temperature (25°C) using 527 grams of 4-phenylmercaptobenzaldehyde in 2965 milliliters of methanol, with 29.65 grams of sodium borohydride added in three portions [9]. The mild reaction conditions and high selectivity make this transformation particularly suitable for industrial implementation [9].

The formation of these intermediates demonstrates excellent scalability characteristics, with yields consistently exceeding 75% under optimized conditions [9]. The synthetic route has been designed to minimize the formation of difficult-to-remove impurities while maintaining high atom economy throughout the multi-step sequence [2].

Industrial-scale synthesis of 4-phenylmercaptobenzaldehyde has been successfully demonstrated using copper-catalyzed coupling methodology [8]. Alternative synthetic approaches have explored the use of different sulfur-containing nucleophiles and coupling conditions to improve overall process efficiency [8]. Research has shown that careful optimization of reaction parameters, including temperature, catalyst loading, and solvent selection, can significantly impact both yield and product quality [8].

Green Chemistry Approaches in Process Development

The development of environmentally sustainable synthetic routes for fenticonazole nitrate has become increasingly important in modern pharmaceutical manufacturing [15] [16]. Green chemistry principles have been systematically applied to reduce environmental impact while maintaining economic viability [16].

Solvent selection represents a primary focus area for green chemistry implementation [18]. Traditional synthetic routes rely heavily on dimethylformamide, which poses environmental and health concerns [15]. Research has explored alternative solvents and solvent-free reaction conditions to address these issues [18] [20]. Solvent-free synthesis approaches have demonstrated particular promise for imidazole formation reactions, offering reduced waste generation and simplified purification procedures [18].

Catalytic efficiency improvements have been achieved through the development of more active and selective copper-based catalysts [16]. These advances allow for reduced catalyst loadings while maintaining high conversion rates, thereby minimizing metal waste and associated environmental impact [16]. The use of recyclable catalytic systems has also been investigated to further enhance process sustainability [22].

Process intensification strategies have been implemented to reduce energy consumption and improve overall efficiency [16]. Continuous flow reaction systems offer enhanced heat and mass transfer characteristics compared to traditional batch processes, enabling operation at lower temperatures and reduced reaction times [16]. These improvements translate directly into reduced energy consumption and improved process economics [16].

Waste minimization efforts have focused on developing efficient recycling protocols for key solvents and reagents [15]. Dimethylformamide recovery systems have been implemented to reduce solvent consumption by up to 85%, significantly decreasing both environmental impact and operational costs [9]. Similarly, recovery and reuse of copper catalysts has been demonstrated through careful process design [22].

Alternative synthetic methodologies based on microwave-assisted synthesis and other enabling technologies have been explored to reduce energy requirements [17]. These approaches can significantly reduce reaction times while maintaining product quality, contributing to overall process sustainability [17].

Scalability Challenges and Industrial-Grade Purification Methods

Industrial-scale production of fenticonazole nitrate presents several significant scalability challenges that must be addressed for successful commercial manufacturing [23] [27]. Heat transfer limitations become particularly pronounced during the high-temperature coupling reactions required for intermediate formation [9]. Large-scale reactors require specialized design features to ensure uniform temperature distribution and prevent hot spot formation that could lead to product degradation or safety hazards [9].

Mass transfer considerations are critical during the heterogeneous catalytic steps of the synthesis [9]. Efficient mixing systems must be implemented to ensure adequate contact between the organic and inorganic phases during phase transfer catalyzed reactions [2]. Scale-up studies have demonstrated that impeller design and mixing intensity significantly impact reaction rates and selectivity at industrial scale [2].

Purification challenges intensify significantly during scale-up operations [26]. The isolation of 4-phenylmercaptobenzaldehyde requires careful crystallization control to achieve acceptable purity levels [9]. Industrial purification protocols employ a combination of liquid-liquid extraction, crystallization, and chromatographic techniques to achieve pharmaceutical-grade purity [26]. Dichloromethane extraction followed by aqueous washing has proven effective for removing impurities while maintaining high product recovery [9].

Column chromatographic purification using silica gel with stepwise elution has been optimized for large-scale operations [26]. The process employs petroleum ether and anhydrous ethanol mixtures (9:1 and 4:1 ratios) for effective separation of product from impurities [26]. Ultraviolet detection at 254 nanometers enables monitoring of fractionation efficiency during scaled operations [26].

Industrial-grade purification methods incorporate advanced analytical techniques for quality control [27]. High-performance liquid chromatography with preparative-scale columns enables final purification to pharmaceutical standards [26]. The use of reverse-phase chromatography with acetonitrile-water mobile phases has proven particularly effective for achieving required purity specifications [26].

Crystallization optimization represents a critical aspect of industrial purification [9]. Controlled cooling protocols and seeding strategies have been developed to ensure consistent crystal morphology and size distribution [9]. The use of mixed solvent systems (hexane and ethyl acetate) enables optimization of crystallization kinetics while maintaining high product recovery [9].

Purification MethodYield Recovery (%)Purity Achieved (%)Industrial Applicability
Liquid-Liquid Extraction85-9085-92High
Crystallization75-8592-96High
Column Chromatography70-8096-99Medium
Preparative HPLC90-95>99Low

Process analytical technology implementation enables real-time monitoring of critical quality parameters during industrial purification [27]. In-line spectroscopic methods allow for continuous assessment of product purity and enable rapid response to process deviations [27]. These advanced monitoring capabilities are essential for maintaining consistent product quality during large-scale operations [27].

High-Performance Liquid Chromatography–Tandem Mass Spectrometry represents the most sensitive and selective analytical approach for fenticonazole nitrate quantification, particularly in complex biological matrices and low-concentration pharmaceutical formulations. The development of HPLC-MS/MS methods for fenticonazole nitrate has evolved to address diverse analytical challenges, ranging from bioanalytical applications to pharmaceutical quality control [1] [2] [3].

Two distinct HPLC-MS/MS methodologies have been established for fenticonazole nitrate analysis, each optimized for specific concentration ranges and matrix types. Method A, designed for percutaneous administration studies, achieves exceptional sensitivity with a lower limit of quantification of 5 picograms per milliliter, while Method B, developed for intravaginal administration analysis, provides reliable quantification at 0.1 nanograms per milliliter [2] [4]. Both methods employ atmospheric pressure ionization in positive mode, utilizing multiple reaction monitoring transitions of mass-to-charge ratio 455.2 to 199.1 for fenticonazole nitrate detection [1] [3] [5].

The chromatographic separation for both methods utilizes C18 stationary phases with mobile phase compositions consisting of acetonitrile and aqueous buffer systems. Method A employs a mobile phase of 70% acetonitrile with 30% ten millimolar ammonium formate adjusted to pH 3.5, while Method B utilizes 70% acetonitrile with 30% ten millimolar ammonium acetate at pH 3.5 [2] [4]. The selection of econazole as internal standard in these methods provides superior isotopic distribution characteristics compared to miconazole, minimizing interference from molecular ion distributions [1].

Sample preparation protocols for HPLC-MS/MS analysis involve protein precipitation using acetonitrile containing 2% acetic acid, which significantly enhances extraction recovery and reduces matrix effects compared to liquid-liquid extraction approaches [2] [4]. The inclusion of acetic acid in the precipitant improves both extraction efficiency and chromatographic peak shape, contributing to method robustness. Extraction efficiencies exceed 90% for Method A and 85% for Method B, with no significant matrix interference observed across different plasma lots [2].

Validation parameters for HPLC-MS/MS methods demonstrate exceptional analytical performance. Linear dynamic ranges span three orders of magnitude for Method A (5-1000 pg/mL) and two orders for Method B (0.1-20 ng/mL), with correlation coefficients exceeding 0.99 [2] [4]. Inter-assay and intra-assay precision values remain below 15% relative standard deviation across all quality control levels, while accuracy values fall within 85-115% of nominal concentrations [2]. The methods exhibit excellent stability characteristics, with analytes remaining stable for 24 hours at room temperature and through five freeze-thaw cycles [2] [4].

ParameterMethod A (Percutaneous)Method B (Intravaginal)
Lower Limit of Quantification5 pg/mL0.1 ng/mL
Linear Range5-1000 pg/mL0.1-20 ng/mL
Mobile Phase70% acetonitrile, 30% (10 mM ammonium formate pH 3.5)70% acetonitrile, 30% (10 mM ammonium acetate pH 3.5)
ColumnC18 (150 mm × 2.0 mm, 5 μm)Kinetex XB-C18
Flow Rate0.2 mL/min1.0 mL/min
Detection MethodMRM mode (m/z 455.2→199.1)MRM mode (m/z 455.2→199.1)
Sample PreparationProtein precipitation with acetonitrile + 2% acetic acidProtein precipitation with acetonitrile + 2% acetic acid
Injection Volume20 μL20 μL
Inter-assay Precision<15% RSD<10% RSD
Intra-assay Precision<15% RSD<10% RSD
Extraction Efficiency>90%>85%
Matrix EffectNo interferenceAcceptable
Stability24 h at room temperatureFreeze-thaw stable (5 cycles)

The atmospheric pressure chemical ionization interface demonstrates superior performance compared to electrospray ionization for fenticonazole nitrate analysis, providing enhanced sensitivity, robustness, and compatibility with liquid chromatographic conditions [1]. The heated nebulizer interface operates at 500°C with optimized gas flow parameters, including curtain gas at 0.8 liters per minute, nebulizer gas at 0.6 liters per minute, and auxiliary gas at 2.0 liters per minute [1].

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Differential Scanning Calorimetry serves as a fundamental analytical technique for evaluating the thermal properties and stability characteristics of fenticonazole nitrate in both pure form and pharmaceutical formulations. DSC analysis provides critical insights into drug-excipient interactions, polymorphic transitions, and formulation stability, making it indispensable for pharmaceutical development and quality assurance [6] [7] [8].

Pure fenticonazole nitrate exhibits a characteristic endothermic peak at 135°C, corresponding to its melting point and representing a key thermal signature for identification and purity assessment [6] [7] [8]. This thermal transition serves as a reference standard for comparative analysis with various pharmaceutical formulations and nanocarrier systems. The DSC thermogram of fenticonazole nitrate demonstrates a sharp, well-defined melting endotherm, indicating high crystalline purity and thermal stability up to the melting point [8].

The application of DSC to fenticonazole nitrate-loaded nanocarrier systems reveals critical information about drug entrapment efficiency and molecular state within the formulation. Complete disappearance of the characteristic fenticonazole nitrate melting peak in DSC thermograms of optimized novasomes and trans-novasomes confirms total drug entrapment within the lipid vesicles [6] [7] [8]. This peak disappearance indicates that fenticonazole nitrate exists in an amorphous state within the nanocarrier matrix, which typically enhances drug dissolution and bioavailability [7] [8].

Thermal analysis of formulation components provides essential data for understanding drug-excipient compatibility and interaction patterns. Stearic acid, a common lipid component in nanocarrier formulations, exhibits an endothermic peak at 55°C corresponding to its melting transition [8]. Cholesterol demonstrates dual thermal events with peaks at 38°C and 149°C, representing solid-phase transition and melting point, respectively [8]. These thermal signatures serve as controls for evaluating potential interactions with fenticonazole nitrate during formulation development.

DSC methodology for fenticonazole nitrate analysis typically employs sample weights of 2-3 milligrams in aluminum pans under nitrogen atmosphere to prevent oxidative degradation [8]. Heating rates of 10°C per minute from ambient temperature to 350°C provide optimal resolution of thermal events while maintaining sample integrity [8]. The use of nitrogen purge gas at controlled flow rates ensures inert atmospheric conditions and prevents thermal decomposition artifacts.

Lyophilization pretreatment of nanocarrier formulations enables solid-state DSC analysis by removing water content that could interfere with thermal transitions [8]. Freeze-drying protocols involve initial freezing at -20°C followed by lyophilization at -45°C under reduced pressure for 24 hours [8]. This preparation method preserves the structural integrity of nanocarriers while facilitating accurate thermal characterization.

MaterialMelting Point (°C)SignificanceScanning RateAtmosphere
Fenticonazole Nitrate (pure)135Characteristic endothermic peak10°C/minNitrogen
Fenticonazole-loaded NovasomesPeak disappearedComplete drug entrapment10°C/minNitrogen
Fenticonazole-loaded Trans-novasomesPeak disappearedAmorphous state formation10°C/minNitrogen
Stearic Acid55Lipid component transition10°C/minNitrogen
Cholesterol38, 149Solid phase transition and melting10°C/minNitrogen
Empty NovasomesNot applicableBaseline reference10°C/minNitrogen

The interpretation of DSC results for fenticonazole nitrate formulations requires careful consideration of peak integration, onset temperatures, and enthalpy changes. Complete absence of drug melting endotherms in formulated products typically indicates molecular dispersion or complexation, which can significantly impact drug release kinetics and therapeutic efficacy [6] [8]. The glass transition temperature determination provides additional information about the physical state and stability of amorphous drug forms within nanocarrier systems [8].

DSC validation parameters for fenticonazole nitrate analysis include temperature calibration using indium and zinc standards, heat flow calibration with sapphire discs, and baseline reproducibility assessment [8]. Method precision evaluation involves replicate analyses of identical samples to establish thermal measurement repeatability. The technique demonstrates excellent reproducibility for melting point determination with standard deviations typically below 1°C [8].

Validation of UV-Spectrophotometric Methods for Bulk and Formulation Analysis

Ultraviolet-visible spectrophotometry represents a cost-effective and widely accessible analytical approach for fenticonazole nitrate quantification in pharmaceutical bulk materials and dosage forms. The development and validation of UV-spectrophotometric methods for fenticonazole nitrate follows International Conference on Harmonization guidelines, ensuring reliability and regulatory compliance for routine quality control applications [9] [10] [11] [12].

Fenticonazole nitrate exhibits maximum absorption at 253 nanometers when dissolved in methanol, providing the foundation for direct UV-spectrophotometric analysis [9] [10] [13]. This wavelength represents optimal sensitivity while maintaining selectivity for the compound in typical pharmaceutical matrices. The characteristic absorption spectrum demonstrates good resolution from common excipients and potential interferents encountered in pharmaceutical formulations [9] [10].

Multiple UV-spectrophotometric approaches have been developed to address solubility limitations and enhance analytical versatility. The traditional zero-order derivative method employs methanol as solvent system, achieving linear response over concentration ranges of 5-30 micrograms per milliliter with correlation coefficients exceeding 0.99 [9] [10]. Area under curve methodologies utilize wavelength ranges of 242-262 nanometers to improve measurement precision and reduce baseline interference effects [9] [10].

Hydrotropic solubilization techniques utilizing Pluronic F127 at 10% weight per volume concentration enable UV-spectrophotometric analysis of fenticonazole nitrate in aqueous systems [11]. This approach addresses the inherent water insolubility of fenticonazole nitrate while maintaining analytical performance characteristics. The hydrotropic method demonstrates linear response over 8-40 micrograms per milliliter concentration range with comparable precision to organic solvent-based approaches [11].

Method validation protocols for UV-spectrophotometric analysis encompass specificity, linearity, accuracy, precision, robustness, and stability parameters according to ICH Q2(R1) guidelines [9] [10] [11]. Specificity evaluation involves analysis of blank solutions, placebo formulations, and stressed samples to confirm absence of interference at the analytical wavelength [9]. Linearity assessment typically involves five to seven concentration levels across the analytical range, with acceptance criteria requiring correlation coefficients above 0.99 [9] [10].

Accuracy determination employs standard addition techniques with recovery studies at 80%, 100%, and 120% of target concentrations [9] [10]. Recovery values between 98% and 102% demonstrate acceptable accuracy for pharmaceutical quality control applications [9] [10] [11]. Precision evaluation includes both repeatability (intra-day) and intermediate precision (inter-day) assessments, with relative standard deviation values typically below 2% for acceptable method performance [9] [10].

ParameterMethod 1 (Methanol)Method 2 (Pluronic F127)Method 3 (AUC)
Detection Wavelength253 nm253 nm242-262 nm
Solvent SystemMethanol10% w/v Pluronic F127Methanol
Linear Range5-30 μg/mL8-40 μg/mL5-30 μg/mL
Correlation Coefficient>0.99>0.99>0.99
LODNot specifiedNot specifiedNot specified
LOQNot specifiedNot specifiedNot specified
Precision (RSD%)<2%<2%<2%
Accuracy (Recovery%)99-101%98-102%99-101%
RobustnessValidatedValidatedValidated
Method TypeZero-order absorbanceHydrotropic solubilizationArea under curve

Robustness evaluation for UV-spectrophotometric methods involves deliberate variation of analytical parameters including wavelength (±2 nanometers), temperature (±5°C), and solvent composition (±2%) [9] [10]. The methods demonstrate acceptable robustness when analytical results remain within specification limits despite these parameter variations [9]. Solution stability studies confirm analyte stability in mobile phase for at least 24 hours at room temperature and 48 hours under refrigerated conditions [9].

Application of validated UV-spectrophotometric methods to commercial pharmaceutical formulations demonstrates excellent agreement with labeled content values [9] [10] [11]. Analysis of vaginal capsules containing 600 milligrams fenticonazole nitrate yields recovery values of 100.42%, confirming method suitability for routine quality control [9]. The methods provide cost-effective alternatives to more sophisticated analytical techniques while maintaining adequate precision and accuracy for pharmaceutical quality assurance [9] [10] [11].

Limit of detection and limit of quantification values for UV-spectrophotometric methods typically range from 0.1 to 1.0 micrograms per milliliter, depending on specific methodology and instrumental configuration [12]. These sensitivity levels prove adequate for pharmaceutical bulk analysis and formulation testing, though insufficient for bioanalytical applications requiring sub-microgram sensitivity [12].

Impurity Profiling and Regulatory Compliance Testing

Impurity profiling of fenticonazole nitrate constitutes a critical aspect of pharmaceutical quality control, encompassing identification, quantification, and qualification of related substances that may impact drug safety and efficacy. European Pharmacopoeia specifications identify five distinct impurities associated with fenticonazole nitrate, designated as Impurities A through E, each requiring specific analytical control and regulatory consideration [14] [15] [16].

The chemical structures of fenticonazole nitrate impurities reflect synthetic pathway intermediates and degradation products formed under various stress conditions [14]. Impurity A represents a synthetic precursor with retention time of 3.877 ± 0.025 minutes under optimized ultra-fast liquid chromatographic conditions [14]. Impurity B, eluting at 6.197 ± 0.047 minutes, demonstrates formation during acidic hydrolysis and oxidative stress conditions [14]. Impurity C exhibits retention time of 6.957 ± 0.060 minutes and appears specifically during acidic degradation processes [14].

Chromatographic separation of fenticonazole nitrate and related substances utilizes ultra-fast liquid chromatography with gradient elution to achieve baseline resolution within 15 minutes total analysis time [14]. The optimized mobile phase system employs 85% phosphoric acid solution adjusted to pH 3.0 with triethylamine and acetonitrile in a gradient program beginning at 10% organic modifier and increasing to 95% over the analytical run [14]. Detection at 235 nanometers using photodiode array detection enables peak purity assessment and spectral confirmation of separated components [14].

System suitability parameters for impurity profiling methods establish minimum performance criteria including resolution between critical peak pairs, theoretical plate counts, and tailing factors [14]. Resolution values between adjacent peaks exceed 4.5, ensuring adequate separation for accurate quantification [14]. Theoretical plate counts range from 11,897 to 98,859 for the separated impurities, indicating excellent chromatographic efficiency [14]. Tailing factors between 1.07 and 2.15 demonstrate acceptable peak symmetry for integration accuracy [14].

Limit of detection and limit of quantification values for individual impurities range from 0.008 to 0.056 micrograms per milliliter for detection limits and 0.033 to 0.242 micrograms per milliliter for quantification limits [14]. These sensitivity levels comply with International Conference on Harmonization Q3A(R2) requirements for identification thresholds of 0.05% relative to drug substance concentration [14]. Linear dynamic ranges for impurity quantification span 5-150 micrograms per milliliter with correlation coefficients exceeding 0.999 [14].

ImpurityRetention Time (min)Tailing FactorResolutionLOD (μg/mL)LOQ (μg/mL)Linearity Range (μg/mL)
Impurity A3.877 ± 0.0251.07317.2610.0560.17010-150
Impurity B6.197 ± 0.0471.96215.6640.0170.0525-150
Impurity C6.957 ± 0.0602.1534.5960.0160.0495-150
Impurity D7.762 ± 0.0481.8925.1360.0110.03310-150
Impurity E12.042 ± 0.0531.97018.2610.0080.24210-150

Forced degradation studies provide essential data for method specificity and stability-indicating properties of impurity profiling procedures [14]. Acidic hydrolysis conditions using 1 M hydrochloric acid at 80°C for one hour result in formation of Impurities B and C, while alkaline hydrolysis with 1 M sodium hydroxide produces primarily Impurity B [14]. Oxidative stress using 3% hydrogen peroxide at room temperature generates Impurity B as the principal degradation product [14]. Thermal, photolytic, and neutral hydrolysis conditions demonstrate minimal degradation, confirming inherent stability of fenticonazole nitrate under normal storage conditions [14].

Regulatory compliance testing for fenticonazole nitrate impurities follows established pharmacopeial requirements and regional regulatory guidelines [17] [18]. Individual impurity limits typically range from 0.1% to 0.5% relative to drug substance concentration, with total impurity limits not exceeding 1.0% [17]. Qualification thresholds require toxicological assessment for impurities exceeding 0.15% in drug substances intended for chronic administration [17] [18].

Validation parameters for impurity profiling methods demonstrate precision values below 2% relative standard deviation for both intra-day and inter-day assessments [14]. Accuracy studies using standard addition techniques yield recovery values between 99.12% and 100.47% across the analytical range [14]. Method robustness evaluation confirms stability to minor variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) [14].

MethodSpecificityLinearity (r²)Precision (RSD%)Accuracy (%)Robustness
HPLC-MS/MS (Method A)No matrix interference>0.99<15%85-115%Validated
HPLC-MS/MS (Method B)No matrix interference>0.99<15%85-115%Validated
UFLC Stability-IndicatingStress degradation validated0.9985<2%99.12-100.47%pH ±0.2, temp ±5°C
UV SpectrophotometrySelective at 253 nm>0.99<2%98-102%Flow rate ±0.1 mL/min
HPTLCRf = 0.650.999<2%98-102%Mobile phase ±2%

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

517.0629827 g/mol

Monoisotopic Mass

517.0629827 g/mol

Heavy Atom Count

34

Appearance

Off-White to Pale Yellow Solid

Melting Point

135-137 °C

UNII

8V4JGC8YRF

Related CAS

72479-26-6 (Parent)

MeSH Pharmacological Classification

Antifungal Agents

Other CAS

73151-29-8

Wikipedia

Fenticonazole nitrate

Dates

Last modified: 08-15-2023

Explore Compound Types